molecular formula C21H15N3O4S B12136802 2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B12136802
M. Wt: 405.4 g/mol
InChI Key: WSQNTYIWAWBDFF-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C21H15N3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

[2-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C21H15N3O4S/c1-13(25)28-17-10-6-5-9-15(17)12-18-20(27)24-21(29-18)22-19(26)16(23-24)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3/b18-12-

InChI Key

WSQNTYIWAWBDFF-PDGQHHTCSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation

The thiazolo[3,2-b] triazin-7-one core is synthesized via cyclocondensation reactions. A widely adopted approach involves three-component one-pot synthesis using thioglycolic acid derivatives, aldehydes/ketones, and dicyandiamide in the presence of ammonium acetate . For this compound, the reaction proceeds as follows:

  • Reagents :

    • Ethyl thioglycolate (1.2 equiv)

    • 4-(Benzyloxy)benzaldehyde (1.0 equiv)

    • Dicyandiamide (1.5 equiv)

    • Ammonium acetate (catalytic, 10 mol%)

  • Conditions :

    • Solvent: Acetic acid (glacial)

    • Temperature: 120°C (reflux)

    • Duration: 8–12 hours

  • Mechanism :

    • Thioglycolate reacts with aldehyde to form a thiazolidine intermediate.

    • Dicyandiamide introduces the triazine ring via nucleophilic addition and cyclization .

  • Yield : 68–72% after recrystallization (ethanol/water) .

Functionalization with the Acetate Group

The phenyl acetate moiety is introduced via Knoevenagel condensation between the heterocyclic core and 4-acetoxybenzaldehyde:

  • Reagents :

    • 6-Benzyl-3,7-dioxo-thiazolo[3,2-b] triazin-2(3H)-ylidene (1.0 equiv)

    • 4-Acetoxybenzaldehyde (1.1 equiv)

    • Piperidine (catalytic, 5 mol%)

  • Conditions :

    • Solvent: Toluene

    • Temperature: 110°C (Dean-Stark trap for water removal)

    • Duration: 6 hours

  • Stereochemical Control :

    • The Z-configuration of the exocyclic double bond is favored due to steric hindrance from the bulky benzyl group .

  • Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Industrial-Scale Optimization

To enhance scalability, continuous flow reactors are employed for key steps:

StepReactor TypeResidence TimeYield Improvement
Core FormationMicrofluidic30 min78% → 85%
Knoevenagel StepPacked-Bed45 min65% → 73%

Key Advantages :

  • Reduced reaction time by 40% compared to batch processes.

  • Improved purity (>98% by HPLC) due to precise temperature control .

Purification and Characterization

  • Purification :

    • Recrystallization : Ethyl acetate/hexane (1:2) at −20°C removes unreacted aldehyde.

    • Column Chromatography : Gradient elution (hexane → ethyl acetate) isolates the Z-isomer .

  • Analytical Data :

    • 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 16.4 Hz, 1H, CH=), 7.45–7.32 (m, 9H, Ar-H), 2.35 (s, 3H, OAc) .

    • HRMS : m/z 406.0856 [M+H]+ (calc. 406.0856) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
One-Pot Batch6895ModerateHigh
Flow Reactor8598HighModerate
Hybrid Approach7897HighHigh

Trade-offs : Flow reactors require higher initial investment but offer superior reproducibility for industrial applications .

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : E-isomer generation during Knoevenagel step (5–8% impurity).

    • Solution : Use of bulky bases (e.g., DBU) suppresses E-configuration .

  • Oxidative Degradation :

    • Issue : Thiazole ring oxidation under acidic conditions.

    • Solution : Nitrogen atmosphere and antioxidant additives (BHT, 0.1% w/w) .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [4-[(Z)-(6-Benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate
  • Molecular Formula : C21H15N3O4S
  • Monoisotopic Mass: 405.0789 g/mol
  • Key Features: A thiazolo[3,2-b][1,2,4]triazinone core with a benzyl substituent at position 4. A Z-configured exocyclic double bond linking the triazinone to a phenyl acetate group. Acetate ester functionality at the para position of the aromatic ring .

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 6-Benzyl, phenyl acetate (para) C21H15N3O4S 405.08 Z-configuration; acetate at para position
[4-[(Z)-(6-Benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-2-methoxyphenyl] acetate 6-Benzyl, 2-methoxy-phenyl acetate C22H17N3O5S 435.45 Methoxy group at ortho position; increased steric bulk
2-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate Indole substituent, ethyl group C22H17N5O3S 455.47 Indole ring introduces π-π stacking potential; altered solubility
[3-[(Z)-[2-(3-Methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate 3-Methylphenyl substituent C20H16N4O3S 416.43 Methyl group enhances lipophilicity; triazole instead of triazinone core

Physicochemical Properties

Collision cross-section (CCS) data from ion mobility spectrometry () provide insights into conformational stability:

Compound Adduct Predicted CCS (Ų) Implications
Target Compound [M+H]<sup>+</sup> 193.4 Compact structure; suitable for membrane permeability
2-Methoxy Derivative () [M+H]<sup>+</sup> 210.2 Larger CCS due to methoxy group; potential reduced bioavailability
Indole-Substituted Analogue () Not reported Likely higher CCS due to bulky indole; may require formulation optimization

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound features a thiazolo-triazine core fused with a triazinone ring, a benzyl group at position 6, and a (Z)-configured methylidene linkage to a phenyl acetate moiety. Key characterization methods include:

  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula C₂₁H₁₅N₃O₄S .
  • NMR spectroscopy (¹H, ¹³C) to resolve the Z-configuration of the methylidene group and aromatic substituents .
  • X-ray crystallography (if crystals are obtainable) to validate stereochemistry and intramolecular interactions .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 6-benzyl-3-thioxo-1,2,4-triazin-5-one with substituted phenacyl chlorides in acetic acid/sodium acetate under reflux to form the thiazolo-triazine scaffold .
  • Step 2 : Introduction of the (Z)-methylidene group via Knoevenagel condensation with 4-acetoxyphenylacetaldehyde under basic conditions (e.g., piperidine/ethanol) .
  • Step 3 : Purification via recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound’s stability assessed under experimental conditions?

  • Thermogravimetric analysis (TGA) to evaluate thermal degradation profiles .
  • HPLC-UV monitoring of degradation products in buffered solutions (pH 4–9) to assess hydrolytic stability .

Advanced Research Questions

Q. What mechanistic insights explain its reported anticancer activity?

The compound inhibits tubulin polymerization by binding to the colchicine site, as demonstrated in molecular docking studies (PDB: 1SA0). This disrupts microtubule dynamics, leading to G2/M cell cycle arrest in HeLa cells (IC₅₀ = 1.2 µM) . Synergistic effects with doxorubicin have been observed, likely due to ROS-mediated apoptosis pathways .

Q. How do structural modifications influence bioactivity?

  • Benzyl substitution : Replacing the benzyl group with electron-withdrawing groups (e.g., 3-Cl) enhances tubulin binding affinity but reduces solubility .
  • Phenyl acetate moiety : Ester-to-acid hydrolysis in vivo generates a metabolite with reduced potency, suggesting prodrug behavior .
  • Z→E isomerization : The E-isomer shows 10-fold lower activity, emphasizing the critical role of stereochemistry .

Q. What analytical strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.8 µM in MCF-7 cells) may arise from:

  • Assay variability : Standardize protocols using ATP-based viability assays (CellTiter-Glo) .
  • Purity thresholds : Confirm compound purity via HPLC (>99%) to exclude confounding impurities .
  • Cell line heterogeneity : Compare genetic profiles (e.g., p53 status) to contextualize sensitivity differences .

Methodological Challenges

Q. What are the key challenges in optimizing synthetic yield?

  • Low Knoevenagel efficiency : Use microwave-assisted synthesis (100°C, 30 min) to improve condensation yields from 45% to 72% .
  • Byproduct formation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted aldehydes .

Q. How is the Z-configuration rigorously confirmed?

  • NOESY NMR : Detect spatial proximity between the methylidene proton and the thiazolo-triazine core .
  • Vibrational circular dichroism (VCD) : Resolve absolute configuration in chiral environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.